
3-(2-Aminoethyl)-8-methoxy-5-methyl-1,2-dihydroquinolin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of tryptamine, which is an organic compound of the catecholamine and phenethylamine families . Tryptamine constitutes about 80% of the catecholamine content in the brain .
Synthesis Analysis
Tryptamine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using methods such as X-ray diffraction, FT-IR, and FT-Raman spectra.Chemical Reactions Analysis
The chemical reactions of similar compounds involve degradation in alkaline media, elimination of 2-aminoethanol, and formation of 2-hydroxyethyl methacrylamide repeat units.Physical And Chemical Properties Analysis
The physical properties of similar compounds can be inferred from the work of Perevyazko et al., who studied the physical properties of cationic poly (2-aminoethyl-methacrylate)s. The chemical properties can be inferred from the work of Narain and Armes, who reported on the ring-opening reaction of 2-aminoethyl methacrylate with D-gluconolactone, followed by polymerization.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthetic Processes : Researchers have explored various synthetic processes involving compounds similar to 3-(2-Aminoethyl)-8-methoxy-5-methyl-1,2-dihydroquinolin-2-one hydrochloride. For instance, a study by Ukrainets et al. (2014) discusses the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, which results in the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets, I., Petrushova, L. A., Davidenko, A., & Grinevich, L. A., 2014).
Chemical and Structural Analysis
- Structural Analysis : Patel & Patel (2017) synthesized a novel ligand similar to this compound, known as MDMQ, by reacting 1-methyl-1,2-dihydroquinolin-4-ol with 5-chloromethyl-8-hydroxyquinoline hydrochloride. This study highlights the importance of understanding the structural characteristics of such compounds (Patel, K., & Patel, H. S., 2017).
Pharmacological Potential
- Antiparasitic Properties : A study by Carroll et al. (1976) explored the antimalarial properties of compounds structurally related to this compound. The study included the synthesis of various 1-alkyl-8-(aminoalkylamino)-6-methyl1-1,2,3,4-tetrahydroquinolines, demonstrating their potential in antimalarial applications (Carroll, F., Blackwell, J., Philip, A., & Twine, C., 1976).
Future Applications
- Antihypoxic Activity : Ukrainets, Mospanova, & Davidenko (2014) investigated compounds structurally akin to this compound for their antihypoxic actions. They found that several amides derived from such compounds exhibited high antihypoxic effects, suggesting potential therapeutic applications (Ukrainets, I., Mospanova, E., & Davidenko, A., 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-8-methoxy-5-methyl-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-8-3-4-11(17-2)12-10(8)7-9(5-6-14)13(16)15-12;/h3-4,7H,5-6,14H2,1-2H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGZFYJCHDAHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

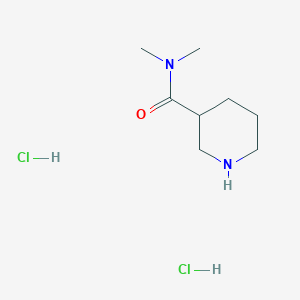
![2-(benzylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2464570.png)
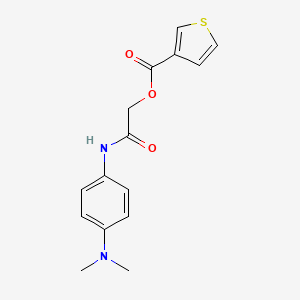
![(E)-3-(4-tert-butylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2464572.png)
![N-benzyl-2-({5-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2464573.png)
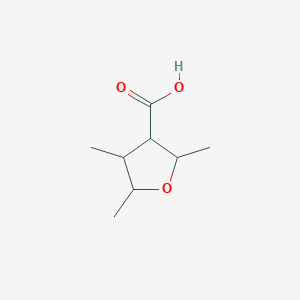
![2-[3-(benzyloxy)phenyl]-1H-imidazole](/img/structure/B2464575.png)
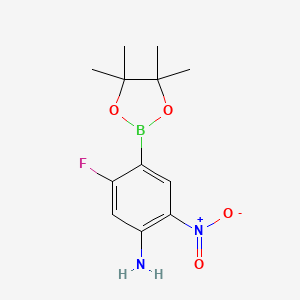
![2-[1-(5,6-dichloropyridin-3-yl)-N-methylformamido]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2464580.png)
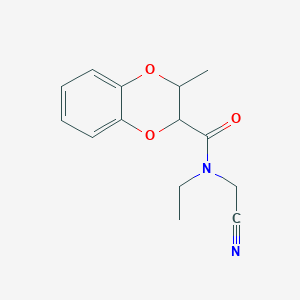
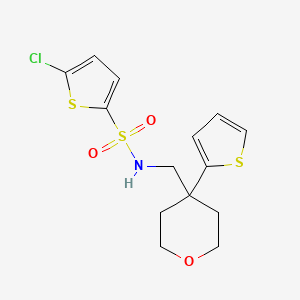
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B2464586.png)

